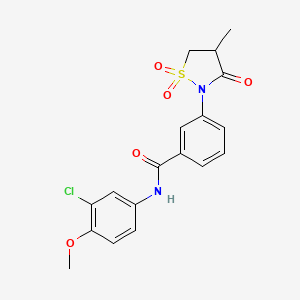N-(3-chloro-4-methoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide
CAS No.:
Cat. No.: VC10129512
Molecular Formula: C18H17ClN2O5S
Molecular Weight: 408.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C18H17ClN2O5S |
|---|---|
| Molecular Weight | 408.9 g/mol |
| IUPAC Name | N-(3-chloro-4-methoxyphenyl)-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
| Standard InChI | InChI=1S/C18H17ClN2O5S/c1-11-10-27(24,25)21(18(11)23)14-5-3-4-12(8-14)17(22)20-13-6-7-16(26-2)15(19)9-13/h3-9,11H,10H2,1-2H3,(H,20,22) |
| Standard InChI Key | VULCNUAZCVIYRH-UHFFFAOYSA-N |
| SMILES | CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC(=C(C=C3)OC)Cl |
| Canonical SMILES | CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC(=C(C=C3)OC)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure comprises three primary components:
-
Benzamide core: A benzene ring substituted at the 3-position with a thiazolidinone group.
-
N-(3-Chloro-4-methoxyphenyl) substituent: A para-methoxy and meta-chloro-substituted phenyl group attached via an amide bond.
-
4-Methyl-1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl moiety: A sulfonated thiazolidinone ring with a methyl group at the 4-position and three oxygen atoms, including two sulfonyl groups .
The molecular formula is C₁₈H₁₇ClN₂O₅S, with a molecular weight of 408.9 g/mol. Key structural features are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇ClN₂O₅S |
| Molecular Weight | 408.9 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bonds | 5 |
| Topological Polar Surface Area | 94.7 Ų |
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
-
Benzoyl chloride formation: Reaction of 3-nitrobenzoic acid with thionyl chloride to yield 3-nitrobenzoyl chloride.
-
Amide coupling: Condensation with 3-chloro-4-methoxyaniline in the presence of triethylamine (Et₃N) in dichloromethane (DCM).
-
Thiazolidinone incorporation: Cyclocondensation of the intermediate with 4-methyl-1,1,3-trioxo-1λ⁶,2-thiazolidine-2-carbaldehyde under acidic conditions.
Critical parameters influencing yield (≈45–60%) and purity include:
-
Temperature: 0–5°C during amide coupling to minimize side reactions.
-
Solvent: Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency.
Purification and Analytical Validation
-
Column chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent.
-
HPLC: C18 column, acetonitrile/water (70:30) mobile phase, retention time ≈12.3 min.
Computational and In Silico Predictions
Molecular Docking Studies
Docking simulations using AutoDock Vina predict strong binding affinity (ΔG ≈ -9.2 kcal/mol) for cyclooxygenase-2 (COX-2), attributed to:
-
Hydrogen bonding: Between the sulfonyl oxygen and Arg120.
-
Hydrophobic interactions: Chloro and methyl groups with Val523 and Leu352.
ADMET Profiling
Predictions via SwissADME and pkCSM:
| Parameter | Prediction |
|---|---|
| Lipophilicity (LogP) | 2.8 |
| Water Solubility | -3.2 (LogS) |
| CYP2D6 Inhibition | Moderate |
| BBB Permeability | Low |
| Ames Mutagenicity | Negative |
Challenges and Future Directions
Research Gaps
-
In vivo toxicity: No pharmacokinetic or acute toxicity data available.
-
Target specificity: Mechanism of action remains unvalidated.
Recommended Studies
-
In vitro screening: Broad-spectrum antimicrobial and anticancer assays.
-
X-ray crystallography: Confirm binding mode to COX-2.
-
SAR optimization: Modify chloro and methoxy substituents to enhance solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume